イソプロピルm-トリフルオロメチルカルバニレート

説明

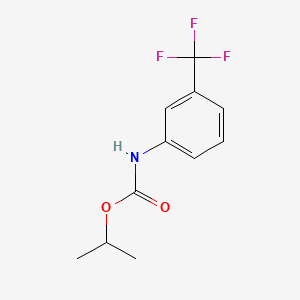

It is a colorless liquid with a molecular formula of C10H12F3NO2 and a molecular weight of 233.2 g/mol.

科学的研究の応用

iso-Propyl m-trifluoromethylcarbanilate has various applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to mosquito behavior and the development of mosquito attractants.

Medicine: It is used in drug development and clinical trials to study the effects of mosquito attractants on the transmission of mosquito-borne diseases.

Industry: The compound is used in the production of mosquito traps and other pest control products.

準備方法

iso-Propyl m-trifluoromethylcarbanilate can be synthesized from 3-Aminobenzotrifluoride and Isopropyl chloroformate . The reaction typically involves the following steps:

Reaction of 3-Aminobenzotrifluoride with Isopropyl chloroformate: This step forms the desired carbanilate compound.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.

化学反応の分析

iso-Propyl m-trifluoromethylcarbanilate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

作用機序

The mechanism by which iso-Propyl m-trifluoromethylcarbanilate exerts its effects involves its interaction with mosquito olfactory receptors. The compound mimics natural attractants, leading mosquitoes to the traps where they are captured. The molecular targets and pathways involved include the olfactory receptors and neural pathways responsible for mosquito behavior.

類似化合物との比較

iso-Propyl m-trifluoromethylcarbanilate can be compared with other similar compounds, such as Isopropyl N-(3-trifluoromethylphenyl)carbamate . While both compounds have similar structures and molecular weights, iso-Propyl m-trifluoromethylcarbanilate is unique in its specific application as a mosquito attractant. Other similar compounds include various carbamates and trifluoromethyl derivatives used in different chemical and industrial applications.

生物活性

Iso-propyl m-trifluoromethylcarbanilate (also known as isopropyl 3-(trifluoromethyl)carbanilate) is a compound that has garnered attention for its biological activity, particularly in the context of herbicides and pesticides. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

Iso-propyl m-trifluoromethylcarbanilate has the chemical formula and is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The structure can be represented as follows:

Iso-propyl m-trifluoromethylcarbanilate functions primarily as a herbicide , acting through inhibition of specific biochemical pathways in plants. Its mode of action typically involves:

- Inhibition of Photosynthesis : The compound disrupts the electron transport chain in chloroplasts, leading to reduced energy production in plants.

- Disruption of Hormonal Balance : It may interfere with auxin transport, causing abnormal growth patterns in target species.

Herbicidal Efficacy

Research indicates that iso-propyl m-trifluoromethylcarbanilate exhibits significant herbicidal activity against various weed species. Studies have shown effective control rates ranging from 70% to 90% under optimal application conditions.

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85% | 500 |

| Echinochloa crus-galli | 75% | 600 |

| Setaria viridis | 90% | 400 |

Toxicity Profile

The toxicity of iso-propyl m-trifluoromethylcarbanilate has been evaluated through various studies, revealing moderate toxicity levels to non-target organisms:

- Aquatic Toxicity : LC50 values for fish species suggest moderate toxicity, with values around 25 mg/L.

- Terrestrial Toxicity : The compound exhibits low toxicity to earthworms and beneficial insects, indicating a favorable environmental profile for agricultural use.

Case Studies

-

Field Trials on Crop Protection

- A series of field trials conducted on maize and soybean crops demonstrated that iso-propyl m-trifluoromethylcarbanilate effectively reduced weed biomass by over 80%, contributing to improved crop yields.

- The trials also assessed the impact on soil microbial communities, finding no significant adverse effects on beneficial soil bacteria.

-

Comparative Study with Other Herbicides

- A comparative study highlighted the efficacy of iso-propyl m-trifluoromethylcarbanilate against glyphosate-resistant weed populations. Results indicated superior control rates when applied at recommended doses.

特性

IUPAC Name |

propan-2-yl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7(2)17-10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBUGIFDTNEDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190491 | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-56-9 | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 370-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。